1-[(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrrole-3-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrrole-3-carboxylic acid is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring substituted with a bromo, ethyl, and methyl group, and a pyrrole ring substituted with a carboxylic acid group
Vorbereitungsmethoden
The synthesis of 1-[(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrrole-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors to form the pyrazole ring, followed by the introduction of the bromo, ethyl, and methyl substituents. The pyrrole ring is then synthesized and coupled with the pyrazole derivative. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity .
Analyse Chemischer Reaktionen
1-[(4-Bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromo group can be substituted with other nucleophiles under appropriate conditions, such as using sodium azide to form an azide derivative.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form amides or esters using reagents like carbodiimides
Wissenschaftliche Forschungsanwendungen
1-[(4-Bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrrole-3-carboxylic acid has diverse applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new pharmaceuticals, particularly in the design of anti-inflammatory and anticancer agents.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, facilitating the construction of heterocyclic systems.
Material Science: It is explored for its potential in the development of novel materials with specific electronic or optical properties
Wirkmechanismus
The mechanism of action of 1-[(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets. The pyrazole and pyrrole rings can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-[(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrrole-3-carboxylic acid include other pyrazole and pyrrole derivatives. For example:
1-(4-bromo-3-methyl-1H-pyrazol-5-yl)-1H-pyrrole-3-carboxylic acid: Lacks the ethyl group, which may affect its reactivity and biological activity.
1-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrrole-3-carboxylic acid: Substitution of bromo with chloro can lead to different chemical properties and reactivity.
1-(4-bromo-3-ethyl-1H-pyrazol-5-yl)methyl]-1H-pyrrole-3-carboxylic acid: Lacks the methyl group, which can influence its steric and electronic properties
Eigenschaften
Molekularformel |
C12H14BrN3O2 |
---|---|
Molekulargewicht |
312.16 g/mol |
IUPAC-Name |
1-[(4-bromo-5-ethyl-2-methylpyrazol-3-yl)methyl]pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C12H14BrN3O2/c1-3-9-11(13)10(15(2)14-9)7-16-5-4-8(6-16)12(17)18/h4-6H,3,7H2,1-2H3,(H,17,18) |
InChI-Schlüssel |
HCGWXYNOPDVPKX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NN(C(=C1Br)CN2C=CC(=C2)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.